S-Ethyl-S-phenyl sulfoximine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

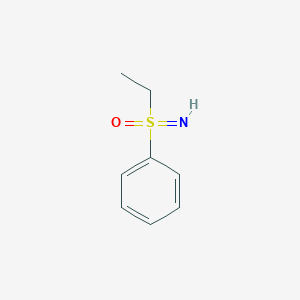

S-Ethyl-S-phenyl sulfoximine is a chemical compound with the molecular formula C8H11NOS and a molar mass of 169.24 . It belongs to a class of compounds known as sulfoximines, which have received significant attention in both academia and industry .

Synthesis Analysis

The synthesis of sulfoximines, including S-Ethyl-S-phenyl sulfoximine, often involves C-N coupling . A dual nickel photocatalytic approach enables a scalable synthesis of a broad scope of N-arylated sulfoximines from the respective free NH-sulfoximines and bromoarenes . The reaction exhibits a high functional group tolerance . In addition, other sulfoximidoyl derivatives like sulfonimidamides and sulfinamides can smoothly be converted under the reaction conditions .Molecular Structure Analysis

Sulfoximines are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfoximines can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis

Sulfoximines, including S-Ethyl-S-phenyl sulfoximine, undergo various chemical transformations leading to their degradation . These include reductive and oxidative pathways as well as C–S bond cleavage reactions .Physical And Chemical Properties Analysis

S-Ethyl-S-phenyl sulfoximine is a chemically stable compound . It exhibits comparatively polar and weakly basic functional group properties , often leading to favorable aqueous solubility, permeability, and metabolic stability .Scientific Research Applications

Synthesis and Structure of S-Ethyl-S-phenyl sulfoximine

S-Ethyl-S-phenyl sulfoximine is a sulfur-containing compound with a tetrahedral sulfur center. It features four different groups attached to the sulfur atom: S–O, S–C, S–N, and S–O (see Fig. 2 in ). The stereogenic sulfur center makes it a valuable chiral template for asymmetric syntheses.

Medicinal Chemistry Properties

Sulfoximines, including S-Ethyl-S-phenyl sulfoximine, have gained prominence due to their medicinal chemistry properties. Researchers have explored their potential as drug candidates. Notably, they can be modified at three points of diversity: the O–R₁ bond, the S–C (R₂) bond, and the nitrogen R₃ substituent .

Building Blocks for Sulfur (VI) Compounds

S-Ethyl-S-phenyl sulfoximine serves as a versatile building block for accessing other important sulfur (VI) derivatives. Researchers have used it to synthesize sulfonimidamides and sulfoximines . These compounds find applications in various fields:

a. Polymer Synthesis: Sulfonimidates have been utilized as precursors for polymers. For instance, their decomposition at elevated temperatures provides a novel route to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

b. Alkyl Transfer Reagents: Sulfonimidates are sensitive to acidic conditions, making them useful alkyl transfer reagents to acids, alcohols, and phenols . Levchenko first noted their lability under acidic conditions in 1967 .

Rhodium-Catalyzed C–H Activation and Annulation

Recent research has explored the use of S-phenylsulfoximides in Rh(III)-catalyzed C–H activation and intramolecular cascade annulation reactions. These reactions lead to highly fused isochromeno-1,2-benzothiazine scaffolds . Additionally, amino acid ligands enhance the reaction rate .

Enthalpies for S–N and S–O Cleavage Reactions

The enthalpies for S–N and S–O cleavage reactions in sulfoximines have been calculated using energy calculations at different levels of theory .

Mechanism of Action

Target of Action

S-Ethyl-S-phenyl sulfoximine is a type of organosulfur compound known as a sulfoximine Sulfoximines have been noted for their medicinal chemistry properties , suggesting they interact with biological targets to exert their effects.

Mode of Action

Sulfoximines, in general, are known to undergo various chemical transformations, including reductive and oxidative pathways, as well as carbon-sulfur (c-s) bond cleavage reactions . These transformations can lead to changes in the targets they interact with.

Biochemical Pathways

Sulfoximines, including S-Ethyl-S-phenyl sulfoximine, can affect various biochemical pathways due to their ability to undergo different chemical transformations

Result of Action

Given the medicinal chemistry properties of sulfoximines , it can be inferred that they may have significant effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

Sulfoximines, including S-Ethyl-S-phenyl sulfoximine, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They significantly enrich the toolbox of medicinal chemists and have potential applications in the synthesis of optically pure 1,2-benzothiazines with high enantiomeric purity .

properties

IUPAC Name |

ethyl-imino-oxo-phenyl-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQERBDXVCFTGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Ethyl-S-phenyl sulfoximine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)

![3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid](/img/structure/B2432595.png)

![4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2432597.png)

![3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2432598.png)

![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)

![5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2432601.png)

![N-(3-acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2432602.png)

![1-(4-isopropylbenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2432604.png)

![2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432614.png)

![2-chloro-N-[2-[(2-cyanophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B2432615.png)

![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)